5-Bromo-2,4-difluoro-3-iodobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,4-difluoro-3-iodobenzotrifluoride is an organic compound with the molecular formula C7HBrF5I It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-difluoro-3-iodobenzotrifluoride typically involves halogenation reactions. One common method includes the bromination, fluorination, and iodination of a benzotrifluoride precursor. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-difluoro-3-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotrifluorides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-2,4-difluoro-3-iodobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-difluoro-3-iodobenzotrifluoride involves its interaction with specific molecular targets. The halogen atoms can form strong interactions with various functional groups, influencing the compound’s reactivity and binding affinity. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-difluoro-2-iodobenzene
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
- 4-Bromo-2,6-difluoroiodobenzene
Uniqueness
5-Bromo-2,4-difluoro-3-iodobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple halogen atoms on the benzene ring enhances its potential for diverse chemical transformations and applications .
Properties
Molecular Formula |
C7HBrF5I |
---|---|
Molecular Weight |
386.88 g/mol |
IUPAC Name |
1-bromo-2,4-difluoro-3-iodo-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7HBrF5I/c8-3-1-2(7(11,12)13)4(9)6(14)5(3)10/h1H |
InChI Key |
JHPMAGUDKAFNID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)I)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.